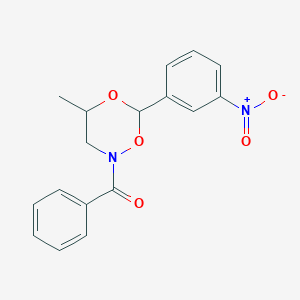![molecular formula C26H21N5OS2 B389146 1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B389146.png)
1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse biological activities, including antipsychotic and antiemetic properties. This particular compound features a unique structure that combines a triazinoindole moiety with a phenothiazine core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps. One common approach starts with the preparation of the triazinoindole intermediate, which is then coupled with a phenothiazine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the triazinoindole can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including apoptosis in cancer cells and modulation of neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
What sets 1-(10H-PHENOTHIAZIN-10-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE apart from similar compounds is its unique combination of a triazinoindole moiety with a phenothiazine core. This structural feature imparts distinct electronic and steric properties, enhancing its ability to interact with a wide range of biological targets. Additionally, the presence of the sulfanylacetyl group provides further opportunities for chemical modification and functionalization .
Propriétés
Formule moléculaire |
C26H21N5OS2 |
|---|---|
Poids moléculaire |
483.6g/mol |
Nom IUPAC |
1-phenothiazin-10-yl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C26H21N5OS2/c1-2-15-30-18-10-4-3-9-17(18)24-25(30)27-26(29-28-24)33-16-23(32)31-19-11-5-7-13-21(19)34-22-14-8-6-12-20(22)31/h3-14H,2,15-16H2,1H3 |
Clé InChI |
IGRAPGMAQNFUGG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
SMILES canonique |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B389063.png)
![13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389064.png)
![5-[(3-methylbenzoyl)amino]-N-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B389066.png)
![2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B389067.png)
![13-amino-7-oxo-9-thiophen-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389068.png)
![(2Z)-3-ETHYL-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(4-PHENOXYPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B389073.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389074.png)

![(4E)-5-[4-(dimethylamino)phenyl]-1-hexyl-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B389078.png)
![N-(furan-2-ylmethyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389079.png)
![N-[5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B389081.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389082.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389084.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)
